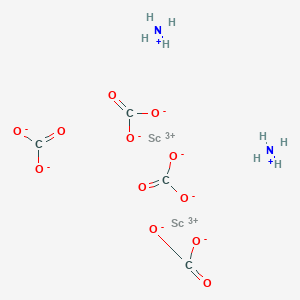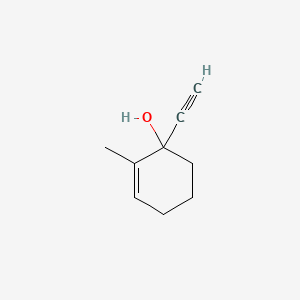
2-Cyclohexen-1-OL, 1-ethynyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-methylcyclohex-2-en-1-ol is an organic compound with a unique structure that includes an ethynyl group, a methyl group, and a hydroxyl group attached to a cyclohexene ring
Preparation Methods
The synthesis of 1-Ethynyl-2-methylcyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclohex-2-en-1-ol with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, followed by the addition of an ethynylating agent like ethynyl bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
1-Ethynyl-2-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. This reaction yields 1-ethynyl-2-methylcyclohex-2-en-1-one.
Reduction: The compound can be reduced to 1-ethynyl-2-methylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Scientific Research Applications
1-Ethynyl-2-methylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-methylcyclohex-2-en-1-ol depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl and hydroxyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that its derivatives interact with cellular components, leading to the observed biological effects.
Comparison with Similar Compounds
1-Ethynyl-2-methylcyclohex-2-en-1-ol can be compared with similar compounds such as 1-methylcyclohex-2-en-1-ol and 2-methylcyclohex-2-en-1-ol These compounds share a similar cyclohexene ring structure but differ in the substituents attached to the ring
Similar compounds include:
- 1-Methylcyclohex-2-en-1-ol
- 2-Methylcyclohex-2-en-1-ol
- 1-Ethyl-2-methylcyclohexene
These compounds are used in various chemical reactions and have their own unique applications in research and industry.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-ethynyl-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-3-9(10)7-5-4-6-8(9)2/h1,6,10H,4-5,7H2,2H3 |
InChI Key |
ZOBVUJSNMGWIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC1(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


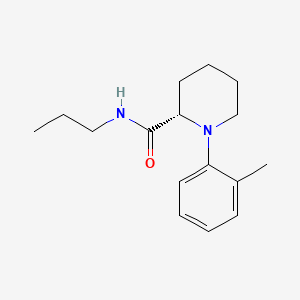
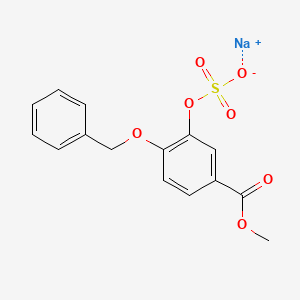

![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)

![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
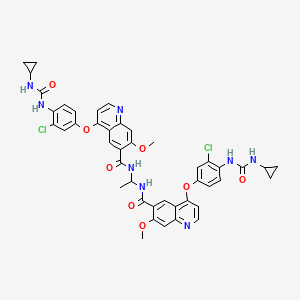
![7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13836695.png)
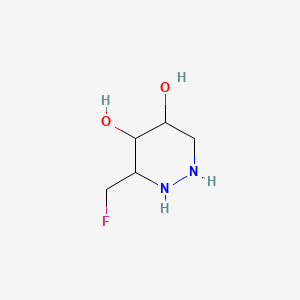
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
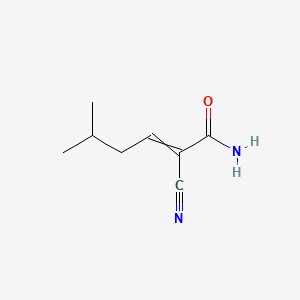
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)
